REACTION_CXSMILES
|
[N:1]#[C:2]Cl.[CH:4]1[C:14]2[CH:13]=[CH:12][C:11]3[CH:15]=[CH:16][CH:17]=[CH:18][C:10]=3[NH:9][C:8]=2[CH:7]=[CH:6][CH:5]=1>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1.C1(C)C=CC=CC=1>[C:2]([N:9]1[C:10]2[CH:18]=[CH:17][CH:16]=[CH:15][C:11]=2[CH:12]=[CH:13][C:14]2[CH:4]=[CH:5][CH:6]=[CH:7][C:8]1=2)#[N:1] |f:2.3|
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
N#CCl
|
Name
|
|
Quantity
|
9.64 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2NC3=C(C=CC21)C=CC=C3
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred for a further 5 hours at 80°
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with 40 ml of 2 N sodium hydroxide solution
|
Type
|
CUSTOM
|
Details
|
the organic phase is separated
|
Type
|
CUSTOM
|
Details
|
is then evaporated to dryness in vacuo
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)N1C2=C(C=CC3=C1C=CC=C3)C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |